molecular formula C18H30O13 B12303915 [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

Cat. No.: B12303915
M. Wt: 454.4 g/mol
InChI Key: SOFLHPFCJKLSJL-UHFFFAOYSA-N
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Description

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective oxidation, and esterification reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to natural sugars.

Medicine

Industry

In industry, this compound can be used in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary, but they often include carbohydrate-processing enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbohydrate derivatives and esters, such as:

  • [2-(Hydroxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
  • [2-(Methoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

Uniqueness

What sets [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C18H30O13

Molecular Weight

454.4 g/mol

IUPAC Name

[2-(acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3

InChI Key

SOFLHPFCJKLSJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O

Origin of Product

United States

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